Cas no 933752-24-0 (1-[4-(pyrrolidin-1-yl)oxan-4-yl]methanamine)
1-[4-(pyrrolidin-1-yl)oxan-4-yl]methanamine Chemical and Physical Properties
Names and Identifiers
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- 4-(pyrrolidin-1-yl)oxan-4-yl]methanamine
- (tetrahydro-4-(pyrrolidin-1-yl)-2H-pyran-4-yl)methanamine
- 2H-Pyran-4-methanamine, tetrahydro-4-(1-pyrrolidinyl)-
- 1-[4-(pyrrolidin-1-yl)oxan-4-yl]methanamine
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- Inchi: 1S/C10H20N2O/c11-9-10(3-7-13-8-4-10)12-5-1-2-6-12/h1-9,11H2
- InChI Key: IYCPWSGUSDEAPB-UHFFFAOYSA-N
- SMILES: C1OCCC(N2CCCC2)(CN)C1
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 276.0±25.0 °C at 760 mmHg
- Flash Point: 120.7±23.2 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
1-[4-(pyrrolidin-1-yl)oxan-4-yl]methanamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-[4-(pyrrolidin-1-yl)oxan-4-yl]methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B525915-10mg |
[4-(pyrrolidin-1-yl)oxan-4-yl]methanamine |
933752-24-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B525915-50mg |
[4-(pyrrolidin-1-yl)oxan-4-yl]methanamine |
933752-24-0 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B525915-100mg |
[4-(pyrrolidin-1-yl)oxan-4-yl]methanamine |
933752-24-0 | 100mg |
$ 250.00 | 2022-06-07 | ||
| Chemenu | CM438285-1g |
[4-(pyrrolidin-1-yl)oxan-4-yl]methanamine |
933752-24-0 | 95%+ | 1g |
$759 | 2024-07-19 | |
| Enamine | EN300-70167-0.05g |
[4-(pyrrolidin-1-yl)oxan-4-yl]methanamine |
933752-24-0 | 95.0% | 0.05g |
$135.0 | 2025-02-20 | |
| Enamine | EN300-70167-0.1g |
[4-(pyrrolidin-1-yl)oxan-4-yl]methanamine |
933752-24-0 | 95.0% | 0.1g |
$202.0 | 2025-02-20 | |
| Enamine | EN300-70167-0.25g |
[4-(pyrrolidin-1-yl)oxan-4-yl]methanamine |
933752-24-0 | 95.0% | 0.25g |
$289.0 | 2025-02-20 | |
| Enamine | EN300-70167-0.5g |
[4-(pyrrolidin-1-yl)oxan-4-yl]methanamine |
933752-24-0 | 95.0% | 0.5g |
$480.0 | 2025-02-20 | |
| Enamine | EN300-70167-1.0g |
[4-(pyrrolidin-1-yl)oxan-4-yl]methanamine |
933752-24-0 | 95.0% | 1.0g |
$614.0 | 2025-02-20 | |
| Enamine | EN300-70167-2.5g |
[4-(pyrrolidin-1-yl)oxan-4-yl]methanamine |
933752-24-0 | 95.0% | 2.5g |
$1202.0 | 2025-02-20 |
1-[4-(pyrrolidin-1-yl)oxan-4-yl]methanamine Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 1-[4-(pyrrolidin-1-yl)oxan-4-yl]methanamine
Professional Introduction to Compound with CAS No. 933752-24-0 and Product Name: 1-[4-(pyrrolidin-1-yl)oxan-4-yl)methanamine
1-[4-(pyrrolidin-1-yl)oxan-4-yl)methanamine, identified by its CAS number 933752-24-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural framework that combines a pyrrolidine moiety with an oxane ring, has garnered attention for its potential applications in drug discovery and medicinal chemistry. The presence of these heterocyclic structures not only contributes to the compound's complexity but also opens up diverse possibilities for interaction with biological targets.
The structural composition of 1-[4-(pyrrolidin-1-yl)oxan-4-yl)methanamine is characterized by a central methanamine group linked to a substituted oxane ring, which is further connected to a pyrrolidine ring. This arrangement creates a multifaceted scaffold that can be exploited for the development of novel therapeutic agents. The pyrrolidine ring is known for its prevalence in biologically active molecules, often serving as a key pharmacophore in various drug classes. Its ability to engage with biological systems through hydrogen bonding and other non-covalent interactions makes it a valuable component in medicinal chemistry.
The oxane ring, on the other hand, introduces additional conformational flexibility to the molecule, which can be advantageous in optimizing pharmacokinetic properties such as solubility and metabolic stability. The combination of these two heterocyclic units in 1-[4-(pyrrolidin-1-yl)oxan-4-yl)methanamine suggests a potential for modulating multiple biological pathways simultaneously, a strategy that is increasingly recognized as effective in addressing complex diseases.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. Studies have shown that the pyrrolidine moiety in 1-[4-(pyrrolidin-1-yl)oxan-4-yl)methanamine can interact with specific amino acid residues in protein targets, potentially leading to the development of inhibitors or modulators for various therapeutic applications. The oxane ring, being more hydrophilic, may enhance solubility and improve oral bioavailability, which are critical factors in drug development.
In the context of drug discovery, the synthesis of derivatives of 1-[4-(pyrrolidin-1-yl)oxan-4-yl)methanamine has been explored as a means to fine-tune its pharmacological properties. By modifying the substituents on the pyrrolidine or oxane rings, researchers can influence key parameters such as binding affinity, selectivity, and metabolic clearance. This flexibility underscores the compound's potential as a starting point for structure-based drug design.
One particularly promising area of research involves the exploration of 1-[4-(pyrrolidin-1-yl)oxan-4-yl)methanamine as a precursor for kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is often associated with cancer and inflammatory diseases. The unique structural features of this compound make it an attractive candidate for designing molecules that can selectively inhibit specific kinases without affecting others. Preliminary studies have suggested that derivatives of this compound exhibit inhibitory activity against certain kinases, warranting further investigation into their therapeutic potential.
Another avenue of research focuses on the antimicrobial properties of 1-[4-(pyrrolidin-1-yl)oxan-4-yl)methanamine and its derivatives. With the rise of antibiotic-resistant pathogens, there is a growing need for novel antimicrobial agents. The heterocyclic framework of this compound provides multiple sites for functionalization, allowing chemists to design molecules with enhanced efficacy against bacteria and fungi. Early studies have shown promising results in vitro, indicating that certain derivatives exhibit significant antimicrobial activity while maintaining low toxicity towards human cells.
The synthesis of 1-[4-(pyrrolidin-1-yl)oxan-4-yl)methanamine presents an interesting challenge due to its complex structural features. Traditional synthetic routes involve multi-step organic transformations that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies, such as transition metal-catalyzed reactions and flow chemistry, have made it possible to streamline these processes and improve efficiency. These innovations not only facilitate the production of 1-[4-(pyrrolidin-1-ylozan)-4-ylmethanimine but also open up new possibilities for synthesizing its derivatives.
The pharmacokinetic properties of 1-[4-(pyrrolidin--ylozan)-ylmethanimine are another critical aspect that has been extensively studied. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability as a drug candidate. Computational models have been employed to predict these properties based on the compound's structure, providing valuable insights into its behavior within biological systems. These predictions guide experimental studies aimed at optimizing pharmacokinetic profiles through structural modifications.
In conclusion, 93375224 [CAS No.] [Product Name] represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further exploration in drug discovery efforts aimed at treating various diseases. As research continues to uncover new applications for this compound, [Product Name] [CAS No.] 93375224 is poised to play an important role in shaping the future of medicinal chemistry.
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